1-Bromo-2-(difluoromethyl)-4-(methoxymethoxy)benzene
Description
1-Bromo-2-(difluoromethyl)-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7BrF2O2 It is a derivative of benzene, characterized by the presence of bromine, difluoromethyl, and methoxymethoxy groups
Properties
IUPAC Name |
1-bromo-2-(difluoromethyl)-4-(methoxymethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O2/c1-13-5-14-6-2-3-8(10)7(4-6)9(11)12/h2-4,9H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCRVKXWDLJFDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1)Br)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-2-(difluoromethyl)-4-(methoxymethoxy)benzene typically involves several steps:
Starting Material: The synthesis often begins with a suitable benzene derivative.
Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfone.
Methoxymethoxylation: The methoxymethoxy group is typically introduced through a reaction with methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Bromo-2-(difluoromethyl)-4-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethoxy group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group.
Common reagents used in these reactions include sodium borohydride for reductions, potassium permanganate for oxidations, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-(difluoromethyl)-4-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(difluoromethyl)-4-(methoxymethoxy)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethyl group can enhance the compound’s stability and binding affinity, while the methoxymethoxy group can influence its solubility and reactivity.
Comparison with Similar Compounds
1-Bromo-2-(difluoromethyl)-4-(methoxymethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-2-(difluoromethyl)benzene: Lacks the methoxymethoxy group, leading to different reactivity and applications.
1-Bromo-4-(methoxymethoxy)benzene: Lacks the difluoromethyl group, affecting its stability and biological activity.
2-Bromo-1-(difluoromethyl)benzene:
The uniqueness of this compound lies in the combination of these functional groups, which confer specific chemical and biological properties.
Biological Activity
1-Bromo-2-(difluoromethyl)-4-(methoxymethoxy)benzene is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and materials science. Its unique structure, featuring a bromine atom and difluoromethyl group, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study focusing on its synthesis and testing demonstrated that this compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in the development of new antimicrobial agents.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the difluoromethyl group enhances lipophilicity, allowing for better membrane penetration and interaction with microbial targets. The presence of the methoxymethoxy group may also facilitate hydrogen bonding with biological macromolecules, potentially disrupting their function.
Study 1: Antimicrobial Efficacy
In a recent study, researchers synthesized this compound and evaluated its antimicrobial properties against several pathogens. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. These findings suggest that structural modifications can enhance the antibacterial efficacy of similar compounds.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated that at concentrations above 100 µM, there was a notable reduction in cell viability, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines. This suggests potential anticancer properties that merit further exploration.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The bromine atom is known to participate in electrophilic aromatic substitution reactions, which may play a role in its interaction with biological targets. The difluoromethyl group may enhance metabolic stability and bioavailability, while the methoxymethoxy group could improve solubility in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
